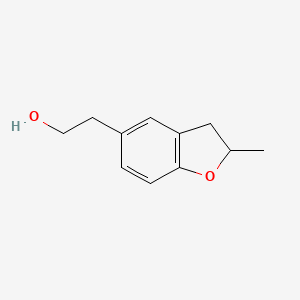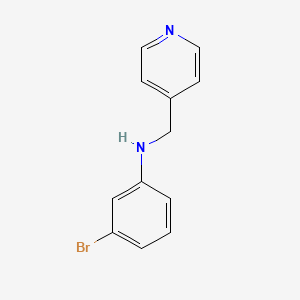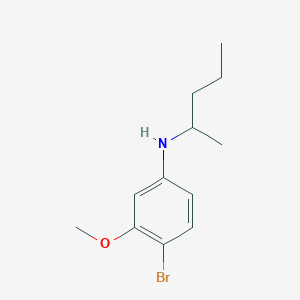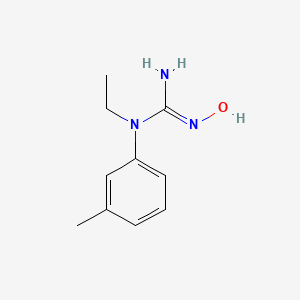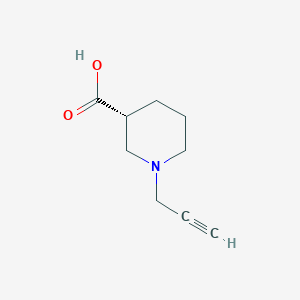
(3R)-1-(Prop-2-yn-1-yl)piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-1-(Prop-2-yn-1-yl)piperidine-3-carboxylic acid: is a chiral piperidine derivative with a unique structure that includes a propynyl group attached to the nitrogen atom and a carboxylic acid group at the 3-position of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-1-(Prop-2-yn-1-yl)piperidine-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Alkylation: The nitrogen atom of the piperidine ring is alkylated with propargyl bromide under basic conditions to introduce the propynyl group.
Carboxylation: The 3-position of the piperidine ring is then carboxylated using a suitable carboxylating agent, such as carbon dioxide or a carboxylating reagent, under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propynyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or other reduced forms.
Substitution: The piperidine ring can undergo substitution reactions, where different substituents can be introduced at various positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.
Major Products:
Oxidation Products: Oxidized derivatives of the propynyl group.
Reduction Products: Reduced forms of the carboxylic acid group, such as alcohols.
Substitution Products: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
Building Block: (3R)-1-(Prop-2-yn-1-yl)piperidine-3-carboxylic acid serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Biology:
Enzyme Inhibition: The compound may be studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine:
Pharmaceuticals: Due to its unique structure, the compound may be explored for its potential therapeutic properties, including anti-inflammatory, analgesic, or anticancer activities.
Industry:
Chemical Manufacturing: The compound can be used in the production of various chemicals and intermediates, contributing to the development of new materials and products.
Mechanism of Action
The mechanism of action of (3R)-1-(Prop-2-yn-1-yl)piperidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The propynyl group and carboxylic acid moiety can play crucial roles in binding to these targets, influencing the compound’s biological activity and efficacy.
Comparison with Similar Compounds
Piperidine-3-carboxylic acid: Lacks the propynyl group, making it less versatile in certain synthetic applications.
(3R)-1-(Prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid: A similar compound with a pyrrolidine ring instead of a piperidine ring, which may exhibit different chemical and biological properties.
Uniqueness:
- The presence of the propynyl group in (3R)-1-(Prop-2-yn-1-yl)piperidine-3-carboxylic acid provides unique reactivity and binding properties, distinguishing it from other piperidine derivatives. This structural feature enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
(3R)-1-prop-2-ynylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C9H13NO2/c1-2-5-10-6-3-4-8(7-10)9(11)12/h1,8H,3-7H2,(H,11,12)/t8-/m1/s1 |
InChI Key |
XFMSYSNYSWRUAO-MRVPVSSYSA-N |
Isomeric SMILES |
C#CCN1CCC[C@H](C1)C(=O)O |
Canonical SMILES |
C#CCN1CCCC(C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13270610.png)
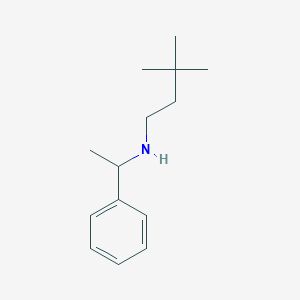
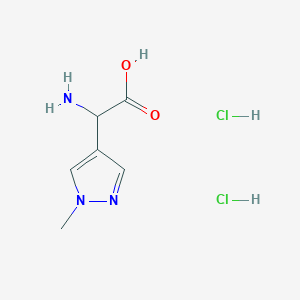
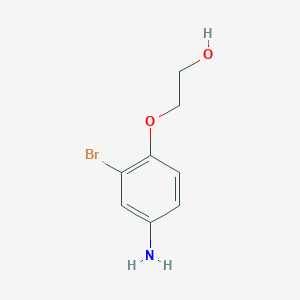
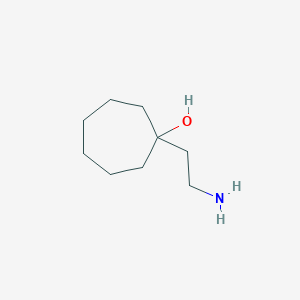


![2-{[(4-Methylphenyl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13270650.png)
![tert-Butyl N-[(2S)-1-(chlorosulfonyl)-4-methylpentan-2-yl]carbamate](/img/structure/B13270655.png)
